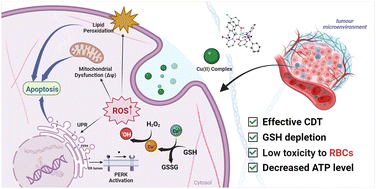Concurrent Cu(ii)-initiated Fenton-like reaction and glutathione depletion to escalate chemodynamic therapy†
Chemical Communications Pub Date: 2023-10-27 DOI: 10.1039/D3CC04519F
Abstract
Chemodynamic therapy is an evolving therapeutic strategy but there are certain limitations associated with its treatment. Herein, we present de novo synthesis and mechanistic evaluation of HL1–HL8 ligands and their corresponding CuII(L1)2–CuII(L8)2. The most active Cu(L2)2 (IC50 = 5.3 μM, MCF-7) complex exclusively depletes glutathione while simultaneously promoting ROS production. Cu(L2)2 also affects other macromolecules like the mitochondrial membrane and DNA while activating the unfolded protein response cascade.


Recommended Literature
- [1] Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†
- [2] Ambident neighbouring groups. Part V. Effects of solvent on several O-5 ring closures
- [3] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [4] pHEMA hydrogels with pendant triazinyl-β-cyclodextrin as an efficient and recyclable reservoir for loading and release of plant-based mosquito repellents: a new aqueous mosquito repellent formulation†
- [5] Selective labeling of polypeptides using protein farnesyltransferasevia rapid oxime ligation†‡
- [6] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [7] Recombinase amplified CRISPR enhanced chain reaction (RACECAR) for viral genome detection†
- [8] Iodine doping induced activation of covalent organic framework cathodes for Li-ion batteries†
- [9] Flexible and conductive graphene-based fibers fabricated from pigment and TiO2 PU dual coatings as a colored insulative shell structure†
- [10] Formation mechanism of ultra porous framework materials†










